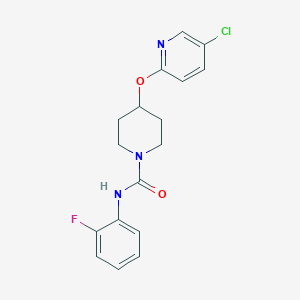

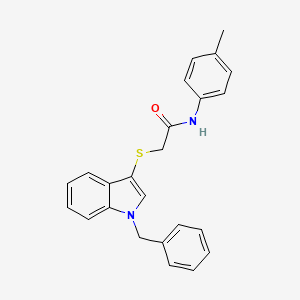

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as coumarin-3-carboxamide analogues, has been reported . These analogues were designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL). The synthesis of these compounds often involves reactions with various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of a similar compound, “N-Benzyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxamide”, has been reported . It has a molecular formula of C23H17NO5S, an average mass of 419.450 Da, and a monoisotopic mass of 419.082733 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-Benzyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxamide”, have been reported . It has a density of 1.4±0.1 g/cm3, a boiling point of 702.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C .科学的研究の応用

Synthesis and Transformations

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is a derivative within the class of compounds that have been synthesized through various chemical reactions. For instance, plant coumarins, specifically umbelliferone-6-carbonyl chloride, have been reacted with amines and α-, β-, and ω-amino acid methyl esters to afford corresponding N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides. These reactions have yielded compounds containing a dipeptide fragment, demonstrating the chemical versatility of coumarin derivatives in synthesizing complex molecules for further biological and chemical studies (Zakharov et al., 2019).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing tryptamine moiety have been synthesized and assessed for their anticholinesterase activity. These compounds showed significant activity towards acetylcholinesterase (AChE), with structure-activity relationship studies indicating that the introduction of benzyloxy moiety on the coumarin scaffold could enhance anti-AChE activity. This highlights the potential therapeutic applications of these compounds in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and investigated for their ability to recognize cyanide anions. These compounds exhibit a planar structure, facilitating interactions with cyanide ions through Michael addition reactions. The ability to detect cyanide anions with a change in color and fluorescence quenching suggests their application as chemosensors, offering a valuable tool for environmental monitoring and safety assessments (Wang et al., 2015).

将来の方向性

Future research could focus on the synthesis, characterization, and evaluation of “N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide” and its derivatives. This could include studying its potential biological activities, such as its ability to inhibit enzymes or its potential as a fluorescent probe .

特性

IUPAC Name |

N-benzyl-6-chloro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWZVYBKPDTNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2795512.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)

![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)